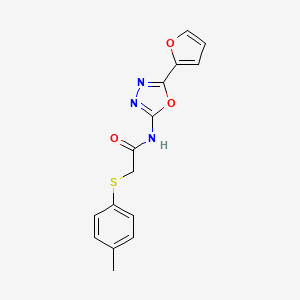

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide

Description

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide is a hybrid heterocyclic compound combining a 1,3,4-oxadiazole core substituted with a furan ring at position 5 and a thioacetamide moiety linked to a p-tolyl group. The oxadiazole ring is a bioisostere for ester or amide groups, enhancing metabolic stability and hydrogen-bonding interactions with biological targets . This compound belongs to a broader class of 1,3,4-oxadiazole derivatives studied for antimicrobial, anticancer, and antifungal activities .

Properties

IUPAC Name |

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methylphenyl)sulfanylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O3S/c1-10-4-6-11(7-5-10)22-9-13(19)16-15-18-17-14(21-15)12-3-2-8-20-12/h2-8H,9H2,1H3,(H,16,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAHUUQNTVJPQRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SCC(=O)NC2=NN=C(O2)C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide typically involves the following steps:

Formation of the oxadiazole ring: This can be achieved by the cyclization of a suitable hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions.

Introduction of the furan ring: The furan ring can be introduced through a coupling reaction with a furan-containing reagent.

Thioether formation:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and oxadiazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents such as halogens, alkylating agents, and nucleophiles like amines or thiols are commonly used.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced heterocyclic derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

Mechanism of Action

The mechanism of action of N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to enzymes or receptors: Inhibiting or activating specific enzymes or receptors involved in biological processes.

Modulating signaling pathways: Affecting pathways such as the inflammatory response or cell proliferation.

Interacting with cellular components: Such as DNA, proteins, or membranes, leading to changes in cellular function.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural variations among similar 1,3,4-oxadiazole derivatives include:

Key Observations :

- Bioisosteric Effects: The oxadiazole ring enhances hydrogen-bonding capacity, but substituents dictate specificity. For example, phthalazinone (4c) provides a planar aromatic system for DNA intercalation, while furan (target compound) offers moderate polarity .

- Side Chain Influence : The p-tolylthio group in the target compound differs from sulfonamide (LMM11) or benzothiazole (2a) side chains, altering solubility and target affinity. Sulfonamides (LMM11) exhibit strong antifungal activity, whereas benzothiazoles (2a) show anticancer effects .

Physicochemical Properties

Analysis : Higher LogP values (e.g., 4.1–4.5) in halogenated or hydrophobic derivatives (2a, 5d) correlate with enhanced membrane penetration but may reduce aqueous solubility. The target compound’s p-tolylthio group balances moderate hydrophobicity (LogP ~3.5).

Biological Activity

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and cytotoxic research. This article presents a comprehensive overview of the biological activity associated with this compound, including synthesis methods, biological evaluations, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of furan derivatives with oxadiazole precursors. The general synthetic route includes:

- Formation of the Oxadiazole Ring : This is achieved through the reaction of furan derivatives with hydrazides.

- Thioether Formation : The introduction of the p-tolylthio group is performed using appropriate thiol reagents in a nucleophilic substitution reaction.

- Acetamide Formation : Finally, acetamide is introduced to yield the target compound.

Antimicrobial Activity

Research indicates that compounds related to this compound exhibit significant antimicrobial properties. A study by Rehman et al. (2016) evaluated several derivatives for their antimicrobial and hemolytic activities. The findings revealed that many compounds demonstrated notable activity against various microbial strains:

| Compound | Microbial Strain | Activity Level |

|---|---|---|

| 6h | E. coli | High |

| 6m | S. aureus | Moderate |

| 6k | P. aeruginosa | Low |

The compound 6h was highlighted as particularly effective against the selected panel of microbes, suggesting its potential for further development as an antimicrobial agent .

Cytotoxicity

In addition to antimicrobial properties, cytotoxicity assessments are crucial for understanding the safety profile of these compounds. The same study reported variable cytotoxic effects among different derivatives; notably, compound 6m exhibited higher cytotoxicity compared to others, indicating a need for careful evaluation before therapeutic application .

Case Study 1: Antimicrobial Screening

A series of derivatives derived from this compound were synthesized and screened against common pathogens. Results indicated that modifications in the side chains significantly influenced the antimicrobial efficacy.

Case Study 2: Hemolytic Activity

The hemolytic activity was assessed to determine the safety margin of these compounds. Most derivatives showed low hemolytic activity at therapeutic concentrations, which is promising for their use as safe antimicrobial agents in clinical settings .

Q & A

Q. What are the optimized synthetic routes for N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide, and how can purity be ensured?

The synthesis typically involves multi-step reactions:

- Oxadiazole ring formation : Cyclization of furan-2-carbohydrazine derivatives with appropriate carboxylic acids or esters under dehydrating conditions (e.g., using POCl₃ or H₂SO₄) .

- Thioether linkage introduction : Reaction of the oxadiazole intermediate with p-tolylthiol in the presence of a base (e.g., NaH) in DMF at 60–80°C .

- Acetamide functionalization : Coupling the thiolated intermediate with chloroacetyl chloride, followed by amine substitution . Purity control : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) and confirm purity via HPLC (>95%) and melting point analysis .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- 1H/13C NMR : To verify aromatic protons (δ 6.5–8.0 ppm for furan and p-tolyl groups), oxadiazole C=N (δ 150–160 ppm), and thioether linkages (δ 35–45 ppm for SCH₂) .

- Mass spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns consistent with the oxadiazole-thioacetamide backbone .

- FTIR : Identify C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹) in the acetamide group .

Q. How can researchers assess the compound’s stability under varying storage conditions?

- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (>200°C indicates thermal stability) .

- Accelerated stability studies : Expose the compound to humidity (75% RH), heat (40°C), and light (ICH Q1B guidelines) for 4–8 weeks, monitoring degradation via HPLC .

- Solution stability : Dissolve in DMSO or ethanol and track UV-Vis absorbance changes over 72 hours .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data across different assays (e.g., antimicrobial vs. anti-inflammatory)?

- Dose-response curves : Establish EC₅₀/IC₅₀ values to compare potency across assays .

- Target specificity profiling : Use molecular docking (AutoDock Vina) to assess binding affinities for enzymes like COX-2 (anti-inflammatory) vs. bacterial topoisomerases (antimicrobial) .

- Cellular uptake studies : Quantify intracellular concentrations via LC-MS to correlate bioactivity with permeability .

Q. How can structure-activity relationship (SAR) studies guide functional group modifications?

- Substitution analysis : Replace p-tolylthio with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate electronic effects on the oxadiazole ring .

- Bioisosteric replacements : Substitute the furan ring with thiophene (improved lipophilicity) or pyridine (enhanced hydrogen bonding) .

- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical interactions (e.g., hydrogen bonds at C=O and hydrophobic contacts with the oxadiazole ring) .

Q. What computational methods predict the compound’s interaction with biological targets?

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps (B3LYP/6-31G*) to assess redox activity and nucleophilic attack susceptibility .

- Molecular Dynamics (MD) simulations : Simulate binding to COX-2 over 100 ns (AMBER force field) to evaluate stability of ligand-receptor complexes .

- ADMET prediction : Use SwissADME to forecast bioavailability (%ABS = 65–80) and CYP450 inhibition risks .

Q. How can researchers address low solubility in aqueous buffers during in vitro assays?

- Co-solvent systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .

- Salt formation : React with HCl or sodium bicarbonate to generate water-soluble ionic forms .

- Nanoformulation : Prepare PEGylated liposomes (50–100 nm via sonication) to improve dispersion and cellular uptake .

Methodological Considerations

Q. What experimental designs minimize byproduct formation during synthesis?

- Temperature control : Maintain 0–5°C during acyl chloride reactions to prevent hydrolysis .

- Catalyst optimization : Use DMAP (4-dimethylaminopyridine) to accelerate coupling reactions and reduce side products .

- Real-time monitoring : Employ in situ FTIR or Raman spectroscopy to track reaction progress and terminate at >90% conversion .

Q. How are crystallographic data utilized to validate the compound’s 3D structure?

Q. What statistical approaches analyze dose-dependent bioactivity discrepancies?

- ANOVA with Tukey’s post-hoc test : Compare means across concentrations (p < 0.05) .

- Hill slope analysis : Determine cooperativity (n > 1 suggests positive allosteric modulation) .

- Residual plots : Identify outliers in IC₅₀ curves caused by assay interference .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.